N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
Description
This compound is a hybrid organic molecule featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethylphenyl group. The propanamide side chain is modified with a 4-fluorobenzenesulfonyl moiety, which introduces electron-withdrawing and steric effects. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and diverse pharmacological applications, including enzyme inhibition and antimicrobial activity . The 4-fluorobenzenesulfonyl group enhances polarity and may influence binding interactions in biological systems, such as sulfonamide-based enzyme inhibition (e.g., carbonic anhydrase or LOX inhibition) .
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-12-3-8-16(13(2)11-12)18-22-23-19(27-18)21-17(24)9-10-28(25,26)15-6-4-14(20)5-7-15/h3-8,11H,9-10H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGOYQMIZIWYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide typically involves the formation of the oxadiazole ring followed by the introduction of the sulfonyl and propanamide groups. The synthetic route may include the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Formation of the Propanamide Group: The final step involves the coupling of the oxadiazole derivative with a propanamide precursor under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using automated and scalable processes.
Chemical Reactions Analysis
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole ring or the sulfonyl group are replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has shown potential as an antimicrobial and antiproliferative agent, making it a candidate for the development of new therapeutic agents.
Medicine: The compound has been investigated for its anticancer properties, with studies showing promising results against various cancer cell lines.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of these processes.
Interacting with DNA: The compound may bind to DNA, interfering with DNA replication and transcription, which can result in cell death.
Modulating Signaling Pathways: It can affect various signaling pathways within cells, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares structural homology with several derivatives reported in recent literature. Key differences lie in the substitution patterns on the oxadiazole ring, sulfonyl groups, and aromatic substituents.
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzenesulfonyl group in the target compound contrasts with the 4-chlorophenyl (7e, ) or 4-methoxyphenyl (8a, ) sulfonyl groups. Fluorine’s strong electron-withdrawing nature may enhance metabolic stability compared to methoxy or chloro substituents.
- Side Chain Modifications : The propanamide chain in the target compound is shorter than the butanamide chain in 8g (), which could affect conformational flexibility and binding pocket accommodation .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
Q & A
Q. Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., methyl groups on the phenyl ring at δ ~2.3 ppm, fluorophenyl sulfonyl protons at δ ~7.8 ppm) .
- 19F NMR : Confirm the presence of the 4-fluorobenzenesulfonyl group (δ ~-110 ppm) .
High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10) to assess purity (>95%) and monitor degradation under stress conditions .
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₉FN₃O₃S: 400.1125) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?
- Variable substituents : Synthesize derivatives with modified groups (e.g., replacing 4-fluorobenzenesulfonyl with other sulfonyl moieties or altering oxadiazole substituents) .
- Biological assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) to correlate substituent effects with activity. For example, trifluoromethyl groups (as in ) enhance lipophilicity and metabolic stability.
- Computational docking : Use software like AutoDock Vina to predict binding affinities of substituents to active sites (e.g., ATP-binding pockets) .
Advanced: How should researchers resolve contradictions in bioactivity data across different assay systems?
- Orthogonal validation : Replicate assays in cell-free (e.g., enzymatic) and cell-based systems to distinguish direct target engagement from off-target effects .
- Dose-response curves : Compare IC₅₀ values across assays; significant discrepancies may indicate assay-specific interference (e.g., solubility issues in cell-based models).
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that might explain variability .
Advanced: What computational strategies are recommended for target identification and binding mode prediction?
- Molecular docking : Align the compound’s 3D structure (from X-ray data in ) with potential targets (e.g., COX-2, EGFR) using Schrödinger Suite .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess hydrogen bonding (e.g., sulfonyl oxygen interactions) and hydrophobic packing .
- Pharmacophore modeling : Map essential features (e.g., oxadiazole ring as a hydrogen bond acceptor, fluorophenyl group for π-π stacking) to prioritize targets .
Advanced: What strategies mitigate challenges in purifying this compound due to its low aqueous solubility?
- Mixed-solvent recrystallization : Use DMSO/water (2:1) to enhance solubility during precipitation .
- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediate purification. For final steps, use reverse-phase C18 columns with acetonitrile/water gradients .
- Lyophilization : For hygroscopic samples, freeze-dry after dialysis against deionized water .
Advanced: How can researchers assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions .
- LC-MS monitoring : Track degradation products (e.g., hydrolysis of the oxadiazole ring to hydrazides) over 24–72 hours .
- Buffer solubility : Test solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to predict oral bioavailability .
Advanced: What methodologies support the development of prodrug derivatives to enhance bioavailability?
- Ester prodrugs : Convert the propanamide’s carboxyl group to methyl or pivaloyloxymethyl esters for improved membrane permeability .
- Enzymatic activation : Validate prodrug cleavage using esterase-rich media (e.g., human liver microsomes) .
- In vivo pharmacokinetics : Compare AUC and Cₘₐₓ of prodrug vs. parent compound in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
